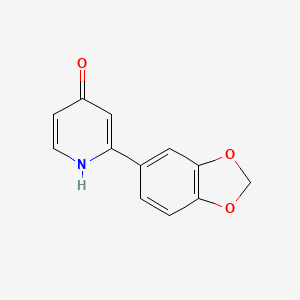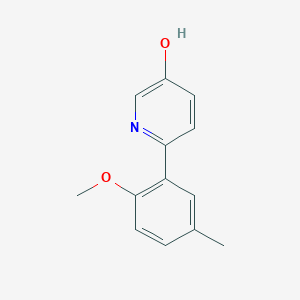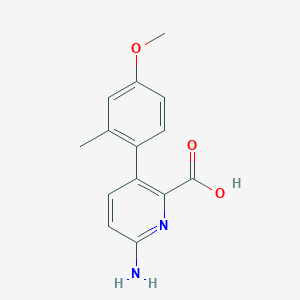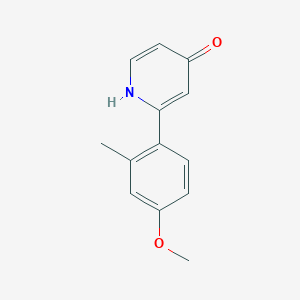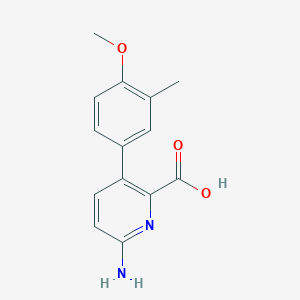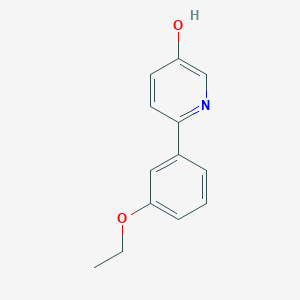
4-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine (hereafter referred to as 4-HMP) is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the pyridine family, which is a class of organic compounds that contain a six-membered ring with a nitrogen atom at the ring center. 4-HMP is of particular interest due to its unique structure, which is composed of two aromatic rings connected by two oxygen atoms and one nitrogen atom. This structure makes 4-HMP a versatile molecule that can be used in a variety of applications, including as a drug candidate, a chemical intermediate, or a starting material for the synthesis of other compounds.
作用機序
The exact mechanism of action of 4-HMP is not yet fully understood. However, it is believed that the compound’s ability to interact with various receptors and enzymes in the body is responsible for its potential therapeutic effects. In particular, 4-HMP has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and hormones. In addition, 4-HMP has been found to interact with certain receptors, such as the estrogen receptor, which is involved in the regulation of certain hormones.
Biochemical and Physiological Effects
4-HMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain conditions. In addition, 4-HMP has been found to have a protective effect on cells, as it has been found to inhibit the formation of reactive oxygen species. Furthermore, 4-HMP has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and hormones.
実験室実験の利点と制限
The use of 4-HMP in laboratory experiments has several advantages and limitations. One of the main advantages is that 4-HMP is relatively easy to synthesize and is relatively stable, which makes it ideal for use in laboratory experiments. In addition, 4-HMP is a versatile molecule, which makes it useful for a variety of applications. However, there are also some limitations to the use of 4-HMP in laboratory experiments. For example, 4-HMP is not water soluble, which can make it difficult to use in some experiments. In addition, 4-HMP is relatively expensive, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for the use of 4-HMP. One potential direction is the development of new drugs based on the structure of 4-HMP. In addition, 4-HMP could be used as an intermediate in the synthesis of other compounds. Furthermore, 4-HMP could be used as a starting material for the synthesis of other compounds. Finally, 4-HMP could be used as an additive for food and cosmetic products, as it has been found to have antioxidant and anti-inflammatory properties.
合成法
4-HMP is synthesized in two steps. In the first step, an aromatic amine is reacted with a pyridine derivative in the presence of a base, such as sodium ethoxide. This reaction produces an intermediate that is then reacted with an aldehyde in the presence of a catalyst, such as pyridine-2-carboxaldehyde. This second reaction produces 4-HMP as the final product.
科学的研究の応用
4-HMP has been studied extensively in the field of medicinal chemistry, as it has been found to have a variety of potential applications. It has been investigated as a potential drug candidate, as it has shown promise in the treatment of certain types of cancer. In addition, 4-HMP has been studied as a chemical intermediate in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. Furthermore, 4-HMP has been studied as a potential additive for food and cosmetic products, as it has been found to have antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-13(16-2)11(7-9)12-8-10(15)5-6-14-12/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQWQSRVHMGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692547 |
Source


|
| Record name | 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one | |
CAS RN |
1261937-43-2 |
Source


|
| Record name | 2-(2-Methoxy-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




